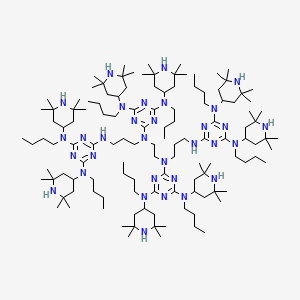

Chimassorb 905 LD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

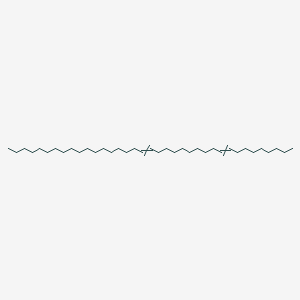

Chimassorb 905 LD is a high-molecular-weight hindered amine light stabilizer (HALS) used to prevent the degradation of polymers caused by ultraviolet (UV) light. It is part of the Chimassorb® range of light stabilizing additives that help maintain the appearance and physical properties of plastic materials by acting as free radical scavengers .

Métodos De Preparación

The synthesis of Chimassorb 905 LD involves the reaction of hindered amine compounds with other chemical agents to form a polymeric structure. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods focus on ensuring high purity and consistent molecular weight distribution to achieve optimal performance in polymer stabilization .

Análisis De Reacciones Químicas

Chimassorb 905 LD primarily undergoes reactions that involve the stabilization of free radicals. It acts as a free radical scavenger, preventing the chain reactions that lead to polymer degradation. Common reagents used in these reactions include various organic peroxides and other radical initiators. The major products formed from these reactions are stabilized polymer chains that retain their physical and chemical properties .

Aplicaciones Científicas De Investigación

Chimassorb 905 LD is widely used in scientific research and industrial applications due to its effectiveness in stabilizing polymers against UV degradation. It is used in the production of various plastic materials, including polyethylene, polypropylene, and polyvinyl chloride. In addition to its use in the plastics industry, this compound is also employed in coatings, adhesives, and sealants to enhance their durability and longevity .

Mecanismo De Acción

The mechanism of action of Chimassorb 905 LD involves the stabilization of free radicals generated by UV light exposure. It acts by capturing free radicals and converting them into less reactive species, thereby preventing the propagation of degradation reactions. This process helps maintain the integrity and appearance of the polymer materials .

Comparación Con Compuestos Similares

Chimassorb 905 LD is unique among hindered amine light stabilizers due to its high molecular weight and excellent polymer compatibility. Similar compounds include Chimassorb 2020 and other HALS such as Tinuvin® 770 and Tinuvin® 622. Compared to these compounds, this compound offers superior long-term thermal stability and extraction resistance, making it particularly suitable for demanding applications .

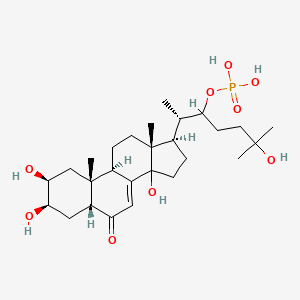

Propiedades

Número CAS |

80387-98-0 |

|---|---|

Fórmula molecular |

C124H234N32 |

Peso molecular |

2173.4 g/mol |

Nombre IUPAC |

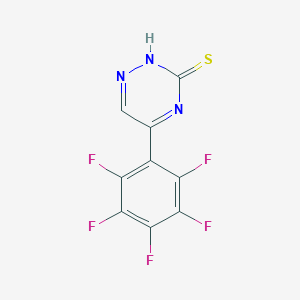

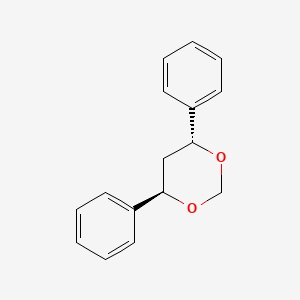

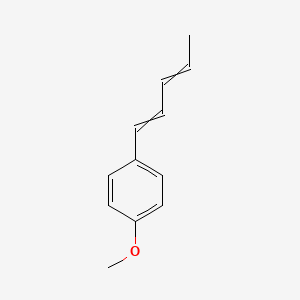

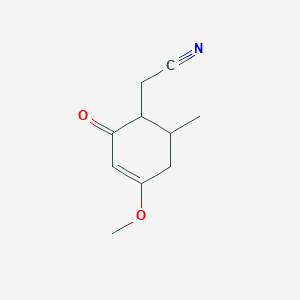

6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C124H234N32/c1-41-49-63-149(89-73-109(9,10)139-110(11,12)74-89)101-127-97(128-102(135-101)150(64-50-42-2)90-75-111(13,14)140-112(15,16)76-90)125-59-57-61-147(99-131-105(153(67-53-45-5)93-81-117(25,26)143-118(27,28)82-93)137-106(132-99)154(68-54-46-6)94-83-119(29,30)144-120(31,32)84-94)71-72-148(100-133-107(155(69-55-47-7)95-85-121(33,34)145-122(35,36)86-95)138-108(134-100)156(70-56-48-8)96-87-123(37,38)146-124(39,40)88-96)62-58-60-126-98-129-103(151(65-51-43-3)91-77-113(17,18)141-114(19,20)78-91)136-104(130-98)152(66-52-44-4)92-79-115(21,22)142-116(23,24)80-92/h89-96,139-146H,41-88H2,1-40H3,(H,125,127,128,135)(H,126,129,130,136) |

Clave InChI |

HNKNVHRXMLUJGX-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)